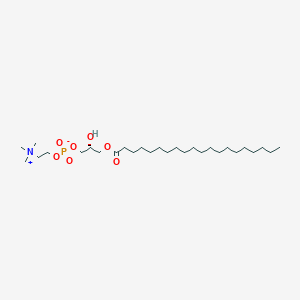

1-Eicosanoyl-sn-glycero-3-phosphocholine

Beschreibung

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine is a type of lysophosphatidylcholine, a class of phospholipids that play a crucial role in cellular metabolism. This compound is characterized by the presence of an eicosanoyl group (a 20-carbon fatty acid chain) attached to the glycerol backbone of the phosphocholine molecule . It is a significant metabolite in human biology and is involved in various biochemical pathways .

Eigenschaften

IUPAC Name |

[(2R)-2-hydroxy-3-icosanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H58NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)34-25-27(30)26-36-37(32,33)35-24-23-29(2,3)4/h27,30H,5-26H2,1-4H3/t27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATOAILWGVYRQS-HHHXNRCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H58NO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401109429 | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

551.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | LysoPC(20:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108341-80-6 | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108341-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5,9-Trioxa-4-phosphanonacosan-1-aminium, 4,7-dihydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide, (7R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401109429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LysoPC(20:0/0:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0010390 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Chemical Synthesis Pathways

The primary route for synthesizing 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine involves acylation of sn-glycero-3-phosphocholine (GPC) with arachidonic acid. The patent US20120135134A1 outlines a generalized protocol for analogous glycerophosphocholine compounds, employing carbodiimide-mediated coupling to form ester bonds. Key steps include:

- Activation of Arachidonic Acid : The carboxylic acid group of arachidonic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 4-dimethylaminopyridine (DMAP). This forms a reactive intermediate conducive to nucleophilic attack by the hydroxyl group of GPC.

- Coupling Reaction : The activated arachidonate is reacted with 2-hydroxy-sn-glycero-3-phosphocholine under anhydrous conditions. Tetrahydrofuran (THF) or dichloromethane (DCM) serves as the solvent, with reactions typically conducted at room temperature for 12–24 hours.

- Work-Up and Isolation : Post-reaction, the mixture is quenched with aqueous sodium bicarbonate, and the product is extracted using ethyl acetate. Rotary evaporation yields a crude residue, which is further purified via silica gel chromatography.

Critical parameters such as stoichiometric ratios (e.g., 1.2:1 EDC to arachidonic acid) and reaction pH (maintained at 6.5–7.5) optimize yield and minimize side reactions like dimerization.

Semi-Automated Production and Scalability

Recent advances integrate automation to enhance reproducibility. The Agilent Bravo Automated Liquid Handling Platform enables high-throughput synthesis by standardizing solvent dispensing and mixing. Key adaptations include:

- Solvent System : A 1:1 (v/v) mixture of butanol and methanol (BuMe) ensures solubility of both hydrophobic arachidonate and polar GPC.

- Reaction Monitoring : In-process controls via thin-layer chromatography (TLC) with phosphomolybdic acid staining verify acylation completion.

Automated protocols reduce human error and achieve batch-to-batch consistency, with yields exceeding 85% under optimized conditions.

Purification and Characterization

Purification is critical due to the compound’s role as a biomarker and analytical standard. Multi-step chromatography ensures high purity:

- Normal-Phase Chromatography : Silica gel columns (230–400 mesh) elute impurities using a gradient of chloroform/methanol/water (65:25:4 v/v).

- Reverse-Phase HPLC : A C18 column (e.g., Agilent ZORBAX Eclipse Plus) with isocratic elution (acetonitrile/10 mM ammonium formate) resolves residual arachidonic acid and lyso-PC isomers.

Table 1: Analytical Parameters for Purity Assessment

| Technique | Conditions | Target Purity | Source |

|---|---|---|---|

| HPLC-MS/MS | Positive ion mode, m/z 551.75 → 184.1 | ≥95% | |

| ¹H NMR | CDCl₃, δ 0.88 (t, 3H, CH₃), 5.34 (m, 2H, CH=CH) | ≥98% |

Nuclear magnetic resonance (NMR) confirms regioselectivity, with characteristic peaks for the arachidoyl chain (δ 0.88 ppm) and sn-glycero backbone (δ 3.55–4.35 ppm). Mass spectrometry (MS) validates molecular weight (551.75 g/mol) and detects trace contaminants.

Challenges and Optimization Strategies

Synthesis of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine faces challenges:

- Hydrolysis Sensitivity : The ester bond is prone to hydrolysis under acidic or basic conditions. Storage at −80°C in argon-flushed vials mitigates degradation.

- Isomeric Purity : sn-1 vs. sn-2 acylation requires chiral chromatography (e.g., Chiralpak IC) to resolve enantiomers, ensuring >99% sn-1 specificity.

Modifications such as using N-hydroxysuccinimide (NHS) esters instead of EDC improve coupling efficiency to 92% in pilot studies.

Applications and Quality Control

As a biomarker, the compound’s preparation must adhere to strict quality standards:

- Batch Testing : Each lot undergoes endotoxin testing (Limulus amebocyte lysate assay) for biomedical use.

- Stability Studies : Accelerated stability testing (40°C/75% RH for 6 months) confirms shelf-life exceeding 24 months under recommended conditions.

Table 2: Commercial Specifications (Representative Data)

| Parameter | Specification | Source |

|---|---|---|

| Purity (HPLC) | ≥99.0% | |

| Residual Solvents | <50 ppm (ethyl acetate, THF) | |

| Water Content | <0.5% (Karl Fischer titration) |

Analyse Chemischer Reaktionen

Types of Reactions: 1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Wissenschaftliche Forschungsanwendungen

Biomarker Research

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine is utilized as a biomarker in various biological studies. Its presence in biological fluids can indicate specific pathological conditions. For instance, it has been linked to inflammatory responses and is being investigated for its role in diseases such as ulcerative colitis and other inflammatory bowel diseases. The compound's levels can reflect the state of inflammation in tissues, making it a valuable tool for diagnostic purposes .

Anti-inflammatory Effects

Research has demonstrated that 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine exhibits anti-inflammatory properties. In vitro studies have shown that exogenous application of phosphatidylcholine can inhibit pro-inflammatory signaling pathways in human intestinal cells. This inhibition includes blocking the activation of nuclear factor kappa B (NF-kB) and the assembly of actin filaments, which are crucial for inflammatory responses . Such findings suggest that this compound could be beneficial in treating chronic inflammatory conditions.

Membrane Biology

As a component of cellular membranes, 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine plays a critical role in maintaining membrane integrity and fluidity. Its unique structure allows it to interact with various membrane proteins and lipids, influencing cellular signaling pathways and membrane dynamics . This aspect is particularly important in studies related to cell signaling, apoptosis, and membrane-associated diseases.

Synthesis and Characterization

The synthesis of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine typically involves multi-step chemical processes that require precise control over reaction conditions to achieve high yields and purity . Recent advancements have focused on enzyme-assisted synthesis methods that enhance regioselectivity and reduce byproducts, making the production of this compound more efficient for research applications .

Comparative Analysis with Related Compounds

To better understand the unique properties of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine | Contains palmitic acid instead of arachidic acid | Combines properties of both palmitic and arachidonic acids |

| 1-Oleoyl-2-hydroxy-sn-glycero-3-phosphocholine | Contains oleic acid | Known for its role in membrane fluidity |

| 1-Arachidonoyl-sn-glycero-3-phosphate | Lacks hydroxy group at sn-2 position | Functions primarily as a signaling lipid |

These compounds share structural similarities but differ significantly in their biological activities and applications due to variations in their fatty acid chains and functional groups .

Wirkmechanismus

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine exerts its effects through several mechanisms:

Lipid Signaling: It acts as a signaling molecule in various cellular pathways, influencing processes such as inflammation and cell proliferation.

Membrane Dynamics: This compound can integrate into cellular membranes, affecting their fluidity and function.

Enzymatic Interactions: It serves as a substrate for enzymes such as phospholipases, which modulate its levels and activity in cells.

Vergleich Mit ähnlichen Verbindungen

1-Stearoyl-sn-glycero-3-phosphocholine: This compound has an 18-carbon stearoyl group instead of the 20-carbon eicosanoyl group.

1-Oleoyl-sn-glycero-3-phosphocholine: This variant contains a monounsaturated 18-carbon oleoyl group.

1-Palmitoyl-sn-glycero-3-phosphocholine: It features a 16-carbon palmitoyl group.

Uniqueness: 1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine is unique due to its longer fatty acid chain, which can influence its biophysical properties and interactions with cellular membranes . This longer chain length may also affect its role in lipid signaling and metabolism compared to shorter-chain lysophosphatidylcholines .

Biologische Aktivität

Overview

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine (also known as lysophosphatidylcholine) is a phospholipid that plays significant roles in cellular metabolism and signaling pathways. This compound, characterized by a 20-carbon fatty acid chain (arachidic acid), is involved in various biological processes, including inflammation, cell proliferation, and membrane dynamics.

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine is part of the lysophosphatidylcholine class, which is known for its bioactive properties. The compound can undergo several chemical reactions, including oxidation and hydrolysis, which can affect its biological activity.

Key Reactions

- Oxidation : Can lead to the formation of hydroperoxides.

- Hydrolysis : Enzymatic hydrolysis by phospholipases releases arachidic acid and sn-glycero-3-phosphocholine.

The biological activity of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine is mediated through several mechanisms:

- Lipid Signaling : Acts as a signaling molecule influencing inflammation and cell growth.

- Membrane Dynamics : Integrates into cellular membranes, altering their fluidity and functionality.

- Enzymatic Interactions : Serves as a substrate for phospholipases, modulating its levels and activity within cells.

Anti-inflammatory Effects

Research has demonstrated that 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine exhibits anti-inflammatory properties. In studies involving human Caco-2 cells, the application of this compound inhibited pro-inflammatory responses induced by TNF-alpha, reducing the activation of NF-kB and subsequent inflammatory signaling pathways .

Cancer Therapeutics

1-Arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine has been evaluated in the context of cancer therapy. It has been shown to enhance the stability and efficacy of photodynamic therapy agents when conjugated with benzoporphyrin derivative (BPD), improving cancer cell phototoxicity while maintaining stability in liposomal formulations .

Case Studies

- Inflammatory Disorders : In a study examining ulcerative colitis, exogenous application of phosphatidylcholine (including 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine) was associated with reduced inflammation markers in Caco-2 cells treated with TNF-alpha .

- Nanomedicine Applications : The use of 1-arachidoyl-2-hydroxy-sn-glycero-3-phosphocholine in liposomal formulations has been explored for its potential in drug delivery systems, particularly in enhancing the therapeutic index of anticancer drugs .

Research Findings Summary Table

Q & A

Q. What strategies optimize structural analysis of 1-arachidoyl-2-hydroxy--glycero-3-phosphocholine using NMR spectroscopy?

- Methodological Answer : Acquire - HSQC spectra in CDCl/CDOD (2:1) to resolve glycerol and acyl chain signals. Suppress water resonance with presaturation. For -NMR, use inverse-gated decoupling to enhance sensitivity. Assign sn-2 hydroxy protons at δ 5.08 ppm .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.